![molecular formula C10H8F3NO5 B1419952 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid CAS No. 1190198-33-4](/img/structure/B1419952.png)
2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid
Overview
Description
“2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid” is a chemical compound with the molecular formula C10H8F3NO5 and a molecular weight of 279.17 . It is used for proteomics research .
Molecular Structure Analysis
The InChI code for a similar compound, “2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid”, is 1S/C9H6F3NO4/c10-9(11,12)6-2-1-5(3-8(14)15)7(4-6)13(16)17/h1-2,4H,3H2,(H,14,15) . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
“2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid” is a solid . The melting point of a similar compound, “2-[2-nitro-4-(trifluoromethyl)phenyl]acetic acid”, is between 146 - 148 degrees Celsius .Scientific Research Applications
Reactivity and Chemical Interactions
- The compound demonstrates interesting behaviors in reactions due to the effects of its substituents. For instance, studies on similar compounds show how substituents can impact the reactivity in acid cleavage of phenyltrimethylsilanes, which is relevant for understanding the chemical behavior of 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid (Eaborn, Salih, & Walton, 1972).
Synthesis and Derivatives
- This compound serves as an intermediate in the synthesis of other chemical entities, like Indole-2-Acetic Acid Methyl Esters. Such syntheses involve intermediate steps using derivatives of 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid, indicating its utility in complex organic syntheses (Modi, Oglesby, & Archer, 2003).
Use in Preparing [(Diacetoxy)iodo]arenes
- The compound is useful in preparing [(diacetoxy)iodo]arenes, which are valuable in organic synthesis. Research shows efficient preparation methods for [(diacetoxy)iodo]arenes with various phenyl groups, including those similar to the trifluoromethyl group in 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid (Iinuma, Moriyama, & Togo, 2012).
Formation of Cyclic Hydroxamic Acids and Lactams
- This acid is involved in the synthesis of cyclic hydroxamic acids and lactams. Such compounds have numerous applications, including in pharmaceuticals and agrochemicals. The study demonstrates the reductive cyclization process, which is a critical step in these syntheses (Hartenstein & Sicker, 1993).
Applications in Photoaffinity Labeling
- Compounds like [[2-Nitro-4-[3-(trifluoromethyl)-3 H -diazirin-3-yl]]phenoxy]acetic acid, which are derivatives of 2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid, have been synthesized for use in photoaffinity labeling. This application is significant in biological research for studying protein interactions (Hatanaka, Yoshida, Nakayama, & Kanaoka, 1989).
Safety and Hazards
Future Directions
Trifluoromethyl-containing compounds are becoming increasingly important in various fields, including agrochemicals, pharmaceuticals, and functional materials . Therefore, it is expected that many novel applications of compounds like “2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid” will be discovered in the future .
Mechanism of Action
Target of Action
The compound is used for proteomics research , which suggests it may interact with proteins or other biological molecules to exert its effects.
Mode of Action
Compounds with similar structures have been found to act like peroxisome proliferator-activated receptor agonists , suggesting that this compound might interact with its targets in a similar manner.
Biochemical Pathways
Based on its potential role as a peroxisome proliferator-activated receptor agonist , it could be involved in the regulation of central inflammation and control of brain inflammation processes .
Result of Action
Given its potential role as a peroxisome proliferator-activated receptor agonist , it might play an important role in the regulation of central inflammation and control of brain inflammation processes .
properties
IUPAC Name |
2-[5-methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8F3NO5/c1-19-8-2-5(3-9(15)16)7(14(17)18)4-6(8)10(11,12)13/h2,4H,3H2,1H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GGDGHKVAGZZOSH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C(=C1)CC(=O)O)[N+](=O)[O-])C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8F3NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80670624 | |
Record name | [5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl)acetic acid | |
CAS RN |
1190198-33-4 | |
Record name | [5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80670624 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.